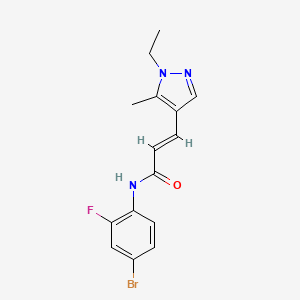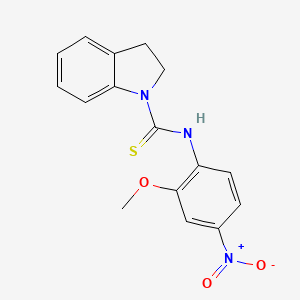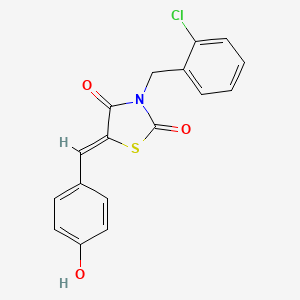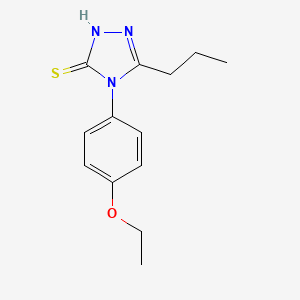![molecular formula C18H16O6 B4624223 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)
4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid
Vue d'ensemble
Description
The compound belongs to a class of molecules that exhibit fascinating chemical behaviors and are of interest for their potential applications in various fields. Research into such compounds involves understanding their synthesis pathways, molecular structures, reactivity, and both physical and chemical properties.
Synthesis Analysis
The synthesis of structurally complex molecules like "4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid" typically involves multistep reactions, including condensation, cyclization, and functionalization steps. A novel approach involves multicomponent condensation reactions, offering efficient synthesis routes for related compounds by combining precursors in a single step, leading to high yields and atom economy (Lichitsky et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational methods like DFT. These techniques help in understanding the spatial arrangement of atoms, electronic structure, and intermolecular interactions, which are crucial for their reactivity and properties. The detailed molecular structure analysis provides insights into the stability and reactivity patterns of the compound (Zhao & Zhou, 2009).
Chemical Reactions and Properties
This compound, like its analogs, participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are fundamental for further derivatization and for understanding its chemical behavior under different conditions (Sun, Wang, & Xia, 2008).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined through empirical measurements and computational predictions. These properties are influenced by the molecular structure and are essential for predicting the compound's behavior in different environments (Mndzhoian, 1959).
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions Research on compounds structurally similar to 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid often focuses on their synthetic pathways and potential reactions. For example, studies have explored the synthesis and reactions of various chromen and furoic acid derivatives, revealing pathways for creating complex molecules and understanding their chemical behavior under different conditions (Pimenova et al., 2003; Čačić et al., 2009).
Biological Activity and Applications Compounds with chromen and furoic acid moieties have been investigated for their biological activities, including antibacterial and anti-inflammatory effects. Research on these compounds aims to explore their potential as therapeutic agents or in material science. For instance, some studies have focused on the antibacterial activity of thiazolidin-4-ones based on chromen-4-yl acetic acid, indicating the relevance of these compounds in developing new antimicrobial agents (Molnar et al., 2009).
Molecular Structure Analysis The analysis of molecular structures, including the study of intermolecular hydrogen bonding and crystal structure, is another area of research for compounds similar to 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various scientific fields (Zhao et al., 2009).
Propriétés
IUPAC Name |
4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-10(2)18(21)24-15-7-13(4-5-14(9)15)22-8-12-6-16(17(19)20)23-11(12)3/h4-7H,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLGCBHYFCKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)


![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)